Triptorelin acetate

Description

Triptorelin (B344507) Acetate (B1210297) as a Synthetic Gonadotropin-Releasing Hormone Analogue

Triptorelin acetate is a synthetically produced peptide that mimics the action of the endogenous hormone GnRH, also known as luteinizing hormone-releasing hormone (LHRH) nih.govilexlife.com. GnRH is a crucial hormone produced in the hypothalamus that regulates the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the anterior pituitary gland nih.govmdpi.com. This compound, by acting as an agonist at GnRH receptors, initially stimulates the pituitary to release LH and FSH mims.comevitachem.com. However, with continuous administration, it leads to a desensitization and downregulation of these receptors, ultimately suppressing gonadotropin secretion and, consequently, the production of gonadal steroids like testosterone (B1683101) and estrogen mims.comevitachem.compatsnap.com. This characteristic "downregulation" effect is a cornerstone of its application in endocrine research and clinical settings hres.catga.gov.au.

Evolution of GnRH Agonist Design: this compound as a Potent Decapeptide

The discovery and characterization of the native decapeptide GnRH in the early 1970s by researchers including Andrew Schally paved the way for the development of synthetic analogues mdpi.comnih.govtandfonline.com. Native GnRH has a very short half-life due to rapid enzymatic degradation nih.govnih.gov. The goal of designing synthetic GnRH agonists was to create compounds with enhanced potency, increased resistance to enzymatic breakdown, and a longer duration of action researchgate.netuq.edu.au. Triptorelin was first synthesized in the early 1970s and emerged as a potent decapeptide analogue nih.gov. Its design involves specific amino acid substitutions compared to the native GnRH sequence, leading to its improved pharmacological profile ilexlife.comchromatographyonline.com.

Structural Modifications Enhancing Biological Potency and Enzymatic Stability of Triptorelin

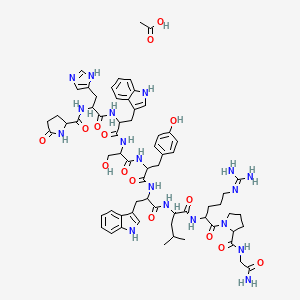

The enhanced biological potency and enzymatic stability of Triptorelin compared to native GnRH are primarily attributed to specific structural modifications within its decapeptide sequence. The native GnRH sequence is pGlu-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH2 nih.gov. Triptorelin's sequence is pGlu-His-Trp-Ser-Tyr-D-Trp-Leu-Arg-Pro-Gly-NH2 nih.gov. The key modification is the substitution of glycine (B1666218) at position 6 with a D-amino acid, specifically D-tryptophan ilexlife.comchromatographyonline.com.

Significance of D-Tryptophan at Position 6

The substitution of the L-glycine residue at position 6 in native GnRH with a D-tryptophan residue is a critical modification that significantly impacts Triptorelin's properties ilexlife.comchromatographyonline.come-cep.org. This change increases the analogue's resistance to proteolytic enzymes, which are primarily responsible for the rapid degradation of native GnRH nih.govresearchgate.neteuropa.eu. This increased enzymatic stability leads to a longer plasma half-life for Triptorelin nih.govresearchgate.neteuropa.eu. Furthermore, the presence of a D-amino acid at position 6 is reported to enhance the binding affinity of the analogue to the GnRH receptor, potentially by stabilizing a conformation important for receptor interaction uq.edu.au. This combination of increased stability and enhanced receptor binding contributes to Triptorelin's superior biological potency compared to the natural hormone nih.govuq.edu.auchromatographyonline.comeuropa.eu. Research indicates that Triptorelin can be significantly more potent than natural GnRH in stimulating LH release nih.govdrugbank.com.

Overview of this compound's Role as a GnRH Receptor Agonist in Research Paradigms

In endocrine research, this compound serves as a valuable tool to study the effects of chronic GnRH receptor activation and subsequent desensitization. Its ability to suppress gonadotropin and sex steroid production makes it useful in research models investigating hormone-sensitive conditions. Studies utilize this compound to explore the mechanisms of GnRH receptor regulation, the impact of sustained gonadotropin suppression on various physiological processes, and the potential direct effects of GnRH agonists on target tissues expressing GnRH receptors researchgate.net. Research findings have demonstrated Triptorelin's effectiveness in downregulating LH secretion and maintaining suppressed testosterone levels in research settings researchgate.netresearchgate.net. Studies also investigate its effects at the cellular level, including its antiproliferative activity on certain cancer cell lines expressing GnRH receptors researchgate.netnih.gov.

Research findings highlight the potency of Triptorelin. For instance, radioligand binding and inositol (B14025) phosphate (B84403) production assays have shown Triptorelin to be significantly more potent than natural GnRH nih.gov. Studies comparing Triptorelin to other GnRH agonists have also been conducted to evaluate their relative efficacy in suppressing hormone levels tandfonline.come-cep.org.

Properties

IUPAC Name |

acetic acid;N-[1-[[1-[[1-[[1-[[1-[[1-[[1-[2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C64H82N18O13.C2H4O2/c1-34(2)23-46(56(88)75-45(13-7-21-69-64(66)67)63(95)82-22-8-14-52(82)62(94)72-31-53(65)85)76-58(90)48(25-36-28-70-42-11-5-3-9-40(36)42)78-57(89)47(24-35-15-17-39(84)18-16-35)77-61(93)51(32-83)81-59(91)49(26-37-29-71-43-12-6-4-10-41(37)43)79-60(92)50(27-38-30-68-33-73-38)80-55(87)44-19-20-54(86)74-44;1-2(3)4/h3-6,9-12,15-18,28-30,33-34,44-52,70-71,83-84H,7-8,13-14,19-27,31-32H2,1-2H3,(H2,65,85)(H,68,73)(H,72,94)(H,74,86)(H,75,88)(H,76,90)(H,77,93)(H,78,89)(H,79,92)(H,80,87)(H,81,91)(H4,66,67,69);1H3,(H,3,4) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPPONSCISKROOD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC(=O)N)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC7=CN=CN7)NC(=O)C8CCC(=O)N8.CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C66H86N18O15 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1371.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

140194-24-7 | |

| Record name | Pyr-His-Trp-Ser-Tyr-D-Trp-Leu-Arg-Pro-Gly-NH2 acetate salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Molecular and Cellular Mechanisms of Triptorelin Acetate Action

GnRH Receptor Binding Kinetics and Affinity Studies

The efficacy of triptorelin (B344507) acetate (B1210297) is rooted in its specific interaction with the GnRH receptor, a G protein-coupled receptor (GPCR). This interaction is characterized by high affinity and prolonged engagement, which distinguishes it from the native GnRH.

Research has revealed that GnRH receptors can exhibit multiple affinity states. Studies on human prostatic cancer cell lines have identified the presence of both high- and low-affinity binding sites for triptorelin. In the androgen-responsive LNCaP cell line, displacement experiments have demonstrated the expression of moderately high-affinity sites with a dissociation constant (Kd) of 2.6 x 10⁻⁸ M and low-affinity sites with a Kd of 7.7 x 10⁻⁶ M. science.gov In contrast, the androgen-unresponsive PC3 cell line appears to express only low-affinity binding sites (Kd = 2.7 x 10⁻⁶ M). science.gov The presence of high-affinity binding sites is often associated with a more pronounced biological response to the drug. science.gov

| Cell Line | Binding Site Affinity | Dissociation Constant (Kd) (M) |

|---|---|---|

| LNCaP | High | 2.6 x 10⁻⁸ |

| LNCaP | Low | 7.7 x 10⁻⁶ |

| PC3 | Low | 2.7 x 10⁻⁶ |

This compound's molecular structure, which substitutes a D-tryptophan for the native glycine (B1666218) at position 6 of the GnRH decapeptide, significantly enhances its enzymatic stability and receptor binding affinity. researchgate.net This modification makes triptorelin considerably more potent than endogenous GnRH. researchgate.net When compared with other synthetic GnRH agonists, triptorelin consistently demonstrates high potency. In clinical studies evaluating the chemical castration of patients with prostate cancer, triptorelin was found to be the most potent LHRH agonist compared to goserelin (B1671991) and leuprolide, achieving the lowest mean testosterone (B1683101) levels and the highest rate of castration at stringent testosterone thresholds (<10 ng/dL). universiteitleiden.nlresearchgate.net

| GnRH Agonist | Testosterone Threshold | Patients Achieving Threshold (%) |

|---|---|---|

| Goserelin | <10 ng/dL | 54.2% |

| Triptorelin | <10 ng/dL | 93.2% |

| Leuprolide | <10 ng/dL | 86.4% |

Beyond simple affinity (Kd), the kinetic aspects of the drug-receptor interaction, particularly the receptor-ligand residence time, are crucial for determining in vivo efficacy. nih.govnih.gov Residence time, defined as the average duration a ligand remains bound to its receptor (1/k_off), can be a better predictor of a drug's duration of action than its affinity alone. csmres.co.uk A landmark study characterized the kinetic receptor-binding parameters of 12 different GnRH peptide agonists. nih.govnih.gov This research utilized a competition association assay with radiolabeled [¹²⁵I]-triptorelin to determine the association (k_on) and dissociation (k_off) rates for each agonist. The study revealed that the binding kinetics of these peptides were more varied than their affinities, with residence times ranging from 5.6 minutes for goserelin to 125 minutes for deslorelin. nih.govnih.gov The kinetic parameters for the radioligand, [¹²⁵I]-triptorelin, were determined to be a k_on of 0.4 nM⁻¹·min⁻¹ and a k_off of 0.05 min⁻¹, yielding a calculated residence time of approximately 20 minutes. nih.gov

| GnRH Agonist | Residence Time (RT) |

|---|---|

| [¹²⁵I]-Triptorelin | ~20 min |

| Goserelin | 5.6 min |

| Deslorelin | 125 min |

Pituitary GnRH Receptor Desensitization and Downregulation Mechanisms

The therapeutic cornerstone of this compound treatment is the paradoxical suppression of gonadotropin release following an initial stimulation phase. This is achieved through profound alterations in GnRH receptor function and density on the pituitary cell surface.

Unlike the natural, pulsatile secretion of GnRH from the hypothalamus which is essential for maintaining normal pituitary function, the administration of a long-acting agonist like triptorelin provides continuous and sustained stimulation of the GnRH receptors. bohrium.comacs.org This initially mimics the natural hormone, leading to a transient surge in the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), known as the "flare effect". bohrium.com However, this constant activation leads to a state of receptor desensitization, where the receptor becomes functionally uncoupled from its intracellular signaling pathways. nih.gov Following this initial surge, the continuous presence of triptorelin leads to the downregulation of GnRH receptors on the pituitary gland, reducing their numbers and rendering the gonadotroph cells refractory to further stimulation. bohrium.comacs.org This results in a dramatic and sustained decrease in the secretion of LH and FSH, which in turn suppresses the production of sex steroids by the gonads. bohrium.com

The desensitization of most GPCRs follows a well-established paradigm involving agonist-induced receptor phosphorylation by G protein-coupled receptor kinases (GRKs), followed by the binding of β-arrestin proteins. Beta-arrestin binding sterically hinders further G-protein activation and targets the receptor for internalization. However, the mammalian Type I GnRH receptor represents a significant exception to this model. science.govnih.gov It is unique among GPCRs in that it naturally lacks the intracellular C-terminal tail, which is the primary site for GRK phosphorylation and subsequent β-arrestin binding. science.govnih.gov

Consequently, the mammalian GnRH receptor is resistant to agonist-dependent phosphorylation and does not undergo the rapid, β-arrestin-mediated desensitization seen with other GPCRs. science.govnih.gov Studies have shown that adding a C-terminal tail to the GnRH receptor confers the ability to undergo rapid desensitization and accelerates internalization. While the GnRH receptor does internalize upon sustained agonist exposure, the process is exceptionally slow and appears to occur through mechanisms that are not dependent on the classic phosphorylation/β-arrestin pathway. The long-term desensitization of gonadotropin secretion seen with triptorelin is therefore thought to rely more heavily on mechanisms distal to the receptor itself, such as the downregulation of receptor numbers and alterations in post-receptor signaling components, including the downregulation of inositol (B14025) 1,4,5-trisphosphate (IP₃) receptors. science.gov

Receptor Internalization Pathways (e.g., Clathrin-Coated Vesicles)

Upon agonist binding, the GnRH receptor undergoes internalization, a process critical for receptor desensitization and down-regulation. This process for the GnRHR primarily occurs through a clathrin-dependent mechanism. oup.comnih.gov Following the binding of an agonist like triptorelin, the receptor-ligand complex is concentrated in clathrin-coated pits on the plasma membrane. qiagen.com These pits invaginate and pinch off to form clathrin-coated vesicles, which transport the receptor into the cell. youtube.com This process involves the assembly of clathrin lattices on the cytoplasmic side of the membrane, facilitated by adaptor proteins like AP2. qiagen.com

Interestingly, while many G protein-coupled receptors (GPCRs) utilize β-arrestin as a key adaptor protein for clathrin-mediated endocytosis, studies suggest that the GnRH receptor may internalize via a β-arrestin-independent pathway. oup.comnih.gov This unique characteristic distinguishes the GnRHR from many other GPCRs. nih.gov Once internalized, the vesicles shed their clathrin coat and fuse with early endosomes. From this point, the receptor can be recycled back to the plasma membrane or targeted for degradation in lysosomes. oup.comqiagen.com

| Internalization Pathway Component | Role in GnRHR Internalization | Supporting Evidence |

| Clathrin | Forms a polyhedral lattice on the cytosolic face of the plasma membrane, driving the formation of coated pits and vesicles. youtube.com | Studies show agonist-stimulated internalization of GnRHR occurs via clathrin-coated pits. oup.comnih.gov |

| AP2 Adaptor Complex | Links clathrin to the transmembrane receptor and the plasma membrane. qiagen.com | Essential for the recruitment of clathrin to the membrane during endocytosis. |

| Dynamin | A GTPase that mediates the pinching off of the clathrin-coated vesicle from the plasma membrane. youtube.com | Required for the final scission step of vesicle formation. |

| β-Arrestin | A common adaptor protein for many GPCRs that facilitates their interaction with clathrin. | Coexpression with a dominant-negative β-arrestin mutant did not affect GnRHR internalization, suggesting a β-arrestin-independent mechanism. nih.gov |

Post-Receptor Signal Transduction Pathways

The binding of this compound to the GnRHR initiates a series of intracellular signaling events that are crucial for its biological effects. These pathways involve G-protein coupling, activation of kinase cascades, and changes in intracellular ion concentrations.

The GnRH receptor is a member of the G protein-coupled receptor (GPCR) superfamily. wikipedia.org Upon agonist binding, the receptor undergoes a conformational change that allows it to couple with and activate heterotrimeric G proteins, primarily of the Gq/11 family. nih.govoup.com This activation leads to the dissociation of the Gαq/11 subunit from the Gβγ dimer. wikipedia.org

The activated Gαq/11 subunit then stimulates the effector enzyme phospholipase C (PLC). nih.govgenome.jp PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). wikipedia.org IP3 diffuses into the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions. nih.gov Simultaneously, DAG remains in the plasma membrane and, in conjunction with the increased intracellular calcium, activates protein kinase C (PKC). nih.gov While Gq/11 is the primary pathway, some evidence suggests that the GnRH receptor can also couple to other G proteins, such as Gs, in certain cellular contexts. nih.govnih.gov

The signaling cascade initiated by GnRHR activation extends to the mitogen-activated protein kinase (MAPK) pathways, which play a critical role in regulating gene expression related to gonadotropin synthesis. nih.gov The activation of PKC through the Gq/11 pathway is a key upstream event for MAPK activation. genome.jp

Several distinct MAPK pathways are activated by GnRH agonists:

Extracellular signal-regulated kinase (ERK): GnRH stimulation leads to the activation of the ERK pathway, which is involved in regulating the expression of the common α-subunit and the LHβ subunit genes. nih.govoup.com

c-Jun N-terminal kinase (JNK): The JNK pathway is also activated and is particularly implicated in mediating the expression of the LHβ-subunit gene. oup.com

p38 MAPK: GnRH receptor stimulation also results in the phosphorylation and activation of p38 MAPK. oup.comnih.gov This activation is dependent on protein kinase C. nih.gov

The activation of these MAPK cascades is sequential, with ERK activation occurring rapidly, followed by a more sustained activation of JNK and p38 MAPK. oup.com This differential activation allows for the fine-tuning of gonadotropin subunit gene expression. oup.com

| MAPK Pathway | Upstream Activator | Downstream Effects (in Gonadotropes) |

| ERK (Extracellular signal-regulated kinase) | Protein Kinase C (PKC) nih.gov | Regulation of α-subunit and LHβ gene expression. oup.com |

| JNK (c-Jun N-terminal kinase) | Protein Kinase C (PKC), c-Src, CDC42 oup.com | Regulation of LHβ-subunit gene expression. oup.com |

| p38 MAPK | Protein Kinase C (PKC) nih.gov | Regulation of c-fos gene expression. oup.com |

A hallmark of GnRH receptor activation is a characteristic change in intracellular calcium ([Ca2+]i) concentrations. nih.gov The initial phase of the calcium response is a rapid spike, which is due to the IP3-mediated release of Ca2+ from intracellular stores, primarily the endoplasmic reticulum. nih.govnih.gov This initial transient increase is crucial for the early phase of LH release. nih.gov

This spike is followed by a more sustained plateau phase of elevated [Ca2+]i. nih.gov This second phase is dependent on the influx of extracellular calcium through voltage-gated L-type calcium channels in the plasma membrane. nih.gov The pattern of [Ca2+]i signaling can vary depending on the concentration of the GnRH agonist, with increasing concentrations leading to a progression from small, irregular spikes to regular oscillations, and finally to a biphasic spike-plateau response. nih.gov These dynamic changes in intracellular calcium are essential for both the immediate secretion of gonadotropins and the longer-term regulation of their gene expression. nih.gov

Modulation of Gonadotropin Secretion

The ultimate physiological effect of this compound is the modulation of gonadotropin secretion from the anterior pituitary. This modulation is characterized by a distinct biphasic pattern.

The administration of a GnRH agonist like this compound results in a biphasic effect on LH release. fensolvi.com

Initial Stimulatory Phase (Flare-up): Upon initial exposure, triptorelin binds to GnRH receptors and mimics the action of endogenous GnRH, leading to a significant increase in the synthesis and release of LH and FSH. youtube.comnih.gov This is often referred to as the "flare-up" effect. This initial stimulation is a direct consequence of the activation of the post-receptor signaling pathways described above, including PLC activation, intracellular calcium mobilization, and MAPK activation. nih.gov

Subsequent Inhibitory Phase (Downregulation): Continuous or prolonged exposure to triptorelin leads to a paradoxical suppression of gonadotropin release. fensolvi.com This inhibitory phase is the result of receptor desensitization and downregulation. fensolvi.com The constant presence of the agonist leads to the uncoupling of the receptor from its G-protein, increased receptor internalization and degradation, and a reduction in the number of available GnRH receptors on the cell surface. fensolvi.com This sustained suppression of LH and FSH secretion leads to a decrease in the production of gonadal steroids. fensolvi.comyoutube.com The pulsatile nature of endogenous GnRH release is crucial for maintaining normal gonadotropin secretion, and the continuous stimulation by a long-acting agonist disrupts this physiological pattern. nih.gov

Biphasic Effects on Follicle-Stimulating Hormone (FSH) Release

This compound, a synthetic analogue of gonadotropin-releasing hormone (GnRH), exerts a biphasic effect on the release of follicle-stimulating hormone (FSH) from the anterior pituitary gland. cherwell.org This dual-phase action is a hallmark of GnRH agonists and is central to its therapeutic application. cherwell.org

Upon initial administration, triptorelin binds to GnRH receptors on pituitary gonadotroph cells, mimicking the action of endogenous GnRH. wikipedia.orgpatsnap.com This binding triggers a potent and immediate release of stored gonadotropins, including a significant surge in FSH secretion. drugs.comnih.gov This initial stimulatory phase, often referred to as the "flare-up" effect, is a transient phenomenon. patsnap.compatsnap.com The magnitude and duration of this FSH surge are dependent on various factors, including the individual's endocrine status. nih.gov

Following this initial surge, continuous exposure to this compound leads to a paradoxical and sustained suppression of FSH release. drugs.comnih.gov This second phase is characterized by the desensitization and downregulation of GnRH receptors on the pituitary gonadotrophs. patsnap.compatsnap.com The constant stimulation by triptorelin disrupts the normal pulsatile signaling of GnRH, which is essential for maintaining gonadotropin production and release. patsnap.com Consequently, the pituitary becomes refractory to further stimulation, leading to a profound and prolonged decrease in FSH secretion. patsnap.comnih.gov This suppression of FSH is a key mechanism underlying the therapeutic effects of triptorelin in various hormone-dependent conditions.

Mechanisms Underlying the Initial Gonadotropin Surge (Flare Effect)

The initial surge in gonadotropin release, known as the flare effect, is a direct consequence of this compound's mechanism as a potent GnRH receptor agonist. patsnap.com Triptorelin, with its higher affinity and greater resistance to enzymatic degradation compared to natural GnRH, binds effectively to GnRH receptors on the surface of pituitary gonadotroph cells. cherwell.orgwikipedia.org This binding event mimics the physiological stimulation by endogenous GnRH, but in a more sustained and potent manner. patsnap.com

The binding of triptorelin to the GnRH receptor activates intracellular signaling pathways. cherwell.org This activation leads to the mobilization of intracellular calcium and the activation of protein kinase C, which are crucial second messengers in the gonadotropin secretion process. cherwell.org These signaling cascades trigger the synthesis and, most notably, the immediate release of pre-formed stores of both luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the gonadotroph cells. patsnap.comnih.gov This results in a transient, but significant, increase in the circulating levels of these hormones. drugs.com The flare effect is a characteristic response to the first administration of a GnRH agonist before the receptors become desensitized. patsnap.com

Mechanisms Underlying Sustained Gonadotropin Suppression

Continuous administration of this compound leads to a profound and sustained suppression of gonadotropin secretion through two primary, interrelated mechanisms: receptor desensitization and receptor downregulation. nih.govpatsnap.com

Receptor Desensitization: Following the initial surge, the constant presence of triptorelin at the GnRH receptors leads to their desensitization. cherwell.orgnih.gov This process involves the uncoupling of the receptor from its intracellular signaling machinery, particularly the G-proteins that initiate the downstream signaling cascade. cherwell.orgoup.com Even though the receptor is occupied by the agonist, it fails to elicit the normal intracellular response, rendering the gonadotroph cells less responsive to stimulation. nih.gov

Receptor Downregulation: Prolonged exposure to triptorelin also induces a reduction in the number of GnRH receptors on the surface of the pituitary gonadotroph cells. nih.gove-apem.org This process, known as downregulation, occurs as the cell internalizes the receptor-agonist complexes at a rate faster than it can synthesize new receptors. yucatanmagazine.com The internalized receptors are then targeted for lysosomal degradation. nih.gov This decrease in the density of available GnRH receptors further diminishes the pituitary's ability to respond to GnRH, whether endogenous or the administered agonist. nih.gove-apem.org Together, desensitization and downregulation lead to a state of pituitary refractoriness, resulting in a dramatic and sustained decrease in the synthesis and release of both LH and FSH. patsnap.compatsnap.com This "medical castration" effect is the therapeutic goal in many of the clinical applications of triptorelin. patsnap.com

Regulation of Gonadal Steroidogenesis via Hypothalamic-Pituitary-Gonadal (HPG) Axis Suppression

This compound's primary mechanism of action involves the profound suppression of the hypothalamic-pituitary-gonadal (HPG) axis. nih.gov By inducing a sustained decrease in the secretion of gonadotropins (LH and FSH) from the pituitary gland, triptorelin indirectly but powerfully regulates the production of steroid hormones in the gonads (testes and ovaries). drugs.compatsnap.com

Impact on Testicular Steroidogenesis

In males, the production of testosterone by the Leydig cells in the testes is critically dependent on stimulation by LH. whatsteroids.com Triptorelin's suppression of LH secretion directly leads to a significant reduction in testosterone synthesis and secretion. patsnap.comwhatsteroids.com Following the initial transient surge, continuous triptorelin administration results in serum testosterone levels falling to castrate levels, typically within 2 to 4 weeks. drugs.comwhatsteroids.com This marked decrease in circulating testosterone is the primary therapeutic goal in the management of hormone-sensitive prostate cancer. patsnap.com Studies in rats have shown that triptorelin treatment leads to significantly lower testosterone levels, indicating a delay in puberty and suppression of testicular function. nih.gov While this suppression is profound, some research suggests that testicular function and testosterone levels can recover after cessation of treatment, indicating the reversibility of the effect. nih.gov

Impact on Ovarian Steroidogenesis

In females, both FSH and LH are essential for normal ovarian function and the production of the primary female steroid hormones, estradiol (B170435) and progesterone (B1679170). nih.gov FSH stimulates the growth and development of ovarian follicles, which are the primary source of estradiol. LH is crucial for ovulation and the subsequent formation of the corpus luteum, which produces progesterone. nih.gov

By suppressing the release of both FSH and LH, this compound effectively shuts down ovarian steroidogenesis. nih.govpatsnap.com The lack of FSH stimulation prevents follicular development, leading to a significant decrease in estradiol production. nih.gov The absence of an LH surge prevents ovulation and the formation of a functional corpus luteum, resulting in low progesterone levels. nih.gov This induced state of low estrogen and progesterone is therapeutically beneficial in conditions such as endometriosis and uterine fibroids. patsnap.compatsnap.com Research on human granulosa luteinized cells has shown that triptorelin can have direct but minor effects on steroidogenesis, with high concentrations reducing estradiol and progesterone secretion. iiarjournals.orgnih.gov

Direct Extrapituitary Cellular and Molecular Effects

Beyond its well-established effects on the pituitary gland, evidence suggests that this compound can also exert direct effects on cells and tissues outside of the pituitary. This is due to the presence of GnRH receptors in various extrapituitary tissues, including the ovaries, testes, and certain cancer cells. iiarjournals.org

Research has demonstrated that GnRH receptors are present in human granulosa-lutein cells within the ovary. iiarjournals.org In vitro studies on these cells have shown that triptorelin can slightly increase cell viability and may have minor direct effects on steroidogenesis, independent of its actions on the pituitary. iiarjournals.orgnih.gov Specifically, high concentrations of triptorelin were found to reduce estradiol and progesterone secretion in cultured human granulosa luteinized cells. nih.gov

Furthermore, direct effects of triptorelin have been investigated in cancer cell lines. Studies on human prostatic cell lines, such as LNCaP and PC3, have explored the direct impact of triptorelin on cell proliferation. researchgate.net In the androgen-responsive LNCaP cells, triptorelin exhibited a dose-dependent dual action, with a proliferative effect at lower doses and a significant inhibitory effect on cell growth at higher doses. researchgate.net In contrast, the androgen-unresponsive PC3 cells were largely unaffected. researchgate.net The presence of GnRH binding sites with different affinities on these cell lines suggests a potential mechanism for these direct biological responses. researchgate.net These findings indicate that triptorelin may have complex, cell-specific actions that are not solely mediated by the suppression of the HPG axis. researchgate.net

GnRH Receptor Expression in Extrapituitary Tissues (e.g., Prostate, Ovary)

The expression of GnRH receptors (GnRH-R) is not confined to the pituitary gland. Functional GnRH receptors have been identified in a variety of extrapituitary tissues, including the prostate and ovary. nih.govnih.govmdpi.com In human prostate tissue, GnRH-R mRNA has been detected at relatively high levels, particularly in tumor tissue compared to normal prostate tissue. nih.gov Immunohistochemical analysis has localized these receptors to both luminal and basal epithelial cells in benign and malignant prostate tissue. nih.gov This suggests that prostate epithelial cells are direct targets for GnRH analogues like triptorelin. nih.gov

Similarly, GnRH receptors are expressed in the human ovary, specifically in granulosa-lutein cells and ovarian surface epithelial cells. mdpi.comiiarjournals.org The presence of these receptors in ovarian cancer cells has led to the hypothesis that locally produced GnRH may play an autocrine or paracrine role in ovarian function and pathology. mdpi.comiiarjournals.org The expression of these receptors in both normal and cancerous tissues of the prostate and ovary provides the molecular basis for the direct effects of this compound on these organs. nih.govfrontiersin.org

Direct Effects on Proliferation and Apoptosis in Hormone-Sensitive Cell Lines (e.g., LNCaP, PC3, DU-145)

This compound has been shown to exert direct effects on the proliferation and survival of hormone-sensitive cancer cell lines, independent of its systemic effects on sex steroid levels. Studies on human prostatic cell lines have revealed varied responses.

In the androgen-responsive LNCaP cell line, triptorelin has demonstrated a dose-dependent dual action. At high concentrations (10⁻⁴ M), it can induce a significant inhibitory effect on cell proliferation, ranging from 25% to 65% inhibition compared to controls. nih.gov Conversely, at lower doses (10⁻⁷ M), a proliferative effect has been observed. nih.gov This complex response is associated with the expression of both moderately high-affinity and low-affinity binding sites for triptorelin on LNCaP cells. nih.gov

In contrast, the androgen-unresponsive PC3 cell line appears largely unaffected by triptorelin in terms of proliferation. nih.govresearchgate.net This lack of response is correlated with the expression of only low-affinity binding sites for the drug. nih.gov The DU-145 cell line, another androgen-independent line, has been reported in some studies to show a decrease in growth rate in response to GnRH analogs. researchgate.net While both PC3 and DU-145 are considered androgen-independent, they do express androgen receptors, albeit at lower levels than LNCaP cells. nih.gov

| Cell Line | Androgen Sensitivity | Effect of Triptorelin on Proliferation | GnRH Receptor Binding Affinity |

|---|---|---|---|

| LNCaP | Responsive | Inhibitory at high doses, Stimulatory at low doses | Moderately high and low affinity |

| PC3 | Unresponsive | Unaffected | Low affinity |

| DU-145 | Unresponsive | Reported decrease in growth rate | Not specified |

Influence on Local Steroidogenesis in Gonadal Cells (e.g., Granulosa Luteinized Cells)

The direct influence of triptorelin on steroid production within the gonads has been a subject of investigation, particularly in human granulosa luteinized (hGL) cells. Research indicates that triptorelin may have minor, direct effects on steroidogenesis in these cells. In cultures of hGL cells, treatment with triptorelin has been observed to slightly increase cell viability. iiarjournals.orgnih.gov

Regarding steroid production, studies have shown that high concentrations of triptorelin (3 nM) can lead to a reduction in estradiol concentrations. iiarjournals.orgnih.gov Furthermore, there is a tendency for cultures treated with higher doses of triptorelin to secrete less progesterone compared to controls. iiarjournals.orgnih.gov However, other studies have concluded that in vitro treatment with triptorelin did not significantly affect either spontaneous or human chorionic gonadotropin (hCG)-stimulated steroidogenesis. scispace.com These findings suggest that while direct effects on gonadal steroidogenesis exist, they may be subtle and dependent on experimental conditions. iiarjournals.orgscispace.com

| Cell Type | Parameter | Effect of Triptorelin (3 nM) | Reference |

|---|---|---|---|

| Human Granulosa Luteinized (hGL) Cells | Cell Viability | Slightly increased | iiarjournals.org |

| Estradiol Secretion | Reduced | iiarjournals.org | |

| Progesterone Secretion | Tendency to decrease | iiarjournals.org |

This compound and Gene Expression Modulation in Endocrine Systems

This compound's interaction with GnRH receptors initiates a cascade of intracellular signaling events that can modulate the expression of various genes within the endocrine system. In gonadotroph-derived cell lines, such as alphaT3-1, triptorelin has been shown to decrease GnRH receptor mRNA in a time- and concentration-dependent manner when applied continuously. nih.gov This downregulation of receptor gene expression is a key mechanism behind the desensitization of the pituitary to GnRH signaling. nih.gov

Conversely, pulsatile administration of triptorelin can increase GnRH receptor gene expression in these cells. nih.gov This highlights the critical role of the administration pattern in determining the ultimate effect on gene expression. The peptide's influence extends to alterations in the expression of gonadotropin subunit genes, such as the LHβ mRNA. nih.govyucatanmagazine.com

In the context of hormone-sensitive cancers, the modulation of gene expression by triptorelin can impact pathways related to cell growth and survival. For instance, in prostate cancer cells, GnRH analogs can influence the expression of genes involved in mitogenic signaling. cherwell.org By suppressing the signals that drive proliferation, triptorelin can contribute to the control of tumor growth. cherwell.org The study of triptorelin-induced changes in gene expression provides valuable insights into the feedback loops and regulatory networks that govern endocrine function. yucatanmagazine.com

Preclinical Pharmacological and Toxicological Research

In Vivo Pharmacodynamics in Animal Models

Preclinical studies in various animal models have consistently demonstrated the biphasic effect of triptorelin (B344507) acetate (B1210297) on the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). As a gonadotropin-releasing hormone (GnRH) agonist, its initial action is to stimulate the pituitary gland, causing a transient surge in gonadotropin levels.

In male rats, administration of triptorelin leads to a significant initial release of both LH and FSH. nih.gov Studies have shown that triptorelin possesses a substantially higher LH-releasing and FSH-releasing activity compared to native GnRH in this species. nih.govfda.gov This initial stimulatory phase is characterized by a rapid increase in circulating LH levels within hours of administration. nih.gov

Similarly, in porcine models, triptorelin administration induces a pronounced surge in gonadotropins. In weaned sows, intravaginal application of triptorelin acetate resulted in increased LH levels that peaked approximately 3 hours after administration. bibliotekanauki.pl Other studies in pigs have also confirmed the stimulation of LH and FSH secretion following treatment. tga.gov.aumdpi.com This initial agonistic effect is a hallmark of GnRH agonists and is the precursor to the subsequent downregulation of the pituitary-gonadal axis.

The efficacy of this compound in suppressing reproductive function has been evaluated in oestrus suppression assays in rodent models. These studies are crucial for demonstrating the long-term inhibitory effects that follow the initial gonadotropin surge. In a two-week oestrus suppression assay in rats, triptorelin was found to be significantly more potent than natural GnRH. bibliotekanauki.pl

Continuous administration of triptorelin leads to the downregulation of GnRH receptors in the pituitary. This desensitization makes the pituitary refractory to further stimulation, resulting in a profound and sustained decrease in the secretion of LH and FSH. mdpi.com The reduction in gonadotropin levels, in turn, inhibits ovarian follicular development and ovulation, leading to the suppression of the oestrous cycle. This "biochemical castration" effect is a key pharmacodynamic outcome observed in preclinical rodent studies.

The initial surge in LH and FSH induced by triptorelin directly impacts steroidogenesis in the gonads, leading to a transient increase in sex hormone production, followed by a sustained suppression.

In male animal models such as rats and dogs, this is observed as an initial "flare-up" of testosterone (B1683101). Following a single intramuscular injection in male rats, testosterone levels increased within the first 6 hours. nih.govfda.gov This was followed by a rapid decrease to and maintenance of castration levels. nih.govfda.govfda.gov A similar pattern of a transient elevation of testosterone for 1-5 days, followed by a rapid decline and continued suppression, has also been documented in dogs. nih.govfda.govnih.gov

In female animal models, the hormonal response involves estradiol (B170435) and progesterone (B1679170). Studies in female mice have shown that treatment with a GnRH agonist leads to decreased uterine and ovarian weights and the absence of corpora lutea, indicative of suppressed estradiol and progesterone production. fda.gov In castrated female rats, however, triptorelin administration did not significantly alter the levels of estrogen and progesterone receptors in the endometrium compared to controls. morphology-journal.com The primary effect in intact females is the suppression of the cyclical production of these hormones due to the inhibition of the pituitary-ovarian axis. mdpi.com

Table 1: Hormonal Responses to this compound in Male Animal Models

| Animal Model | Hormone | Initial Response | Long-Term Effect |

|---|---|---|---|

| Rats | Testosterone | Increase within the first 6 hours | Rapid decrease and maintenance at castration levels |

| Dogs | Testosterone | Transient elevation for 1-5 days | Rapid decline and continued suppression for 30-40 days |

Long-term administration of this compound in preclinical studies leads to significant histomorphological changes in both the pituitary gland and the gonads, reflecting the sustained suppression of the reproductive axis.

In rats, prolonged treatment has been associated with an increased incidence of pituitary adenomas and carcinomas. tga.gov.au This is considered a species-specific effect related to the continuous hormonal stimulation and subsequent changes in the pituitary gland. nih.gov

More direct effects are observed in the gonads. In male rats, long-term triptorelin treatment causes testicular atrophy. fda.gov Histological examination reveals a reduction in the size of the testes, with focal atrophic changes observed in the seminiferous tubules. nih.govnih.gov These changes include the degeneration of spermatocytes and spermatids and the presence of sloughed germ cells in the tubule lumen. nih.gov Electron microscopy studies on rat testes after prolonged triptorelin administration have shown degenerative changes in the interstitial endocrinocytes (Leydig cells). carilionclinic.org Despite these atrophic changes, some studies report that complete spermatogenesis is maintained in the majority of the testicular parenchyma, and mature sperm can still be found in the epididymis. nih.govnih.gov In female mice, treatment with GnRH agonists has been shown to result in decreased ovarian weight and the absence of corpora lutea. fda.gov

Pharmacokinetic Profiling in Animal Species

The absorption of this compound has been characterized in several animal species, with the profile being highly dependent on the formulation administered.

In rats, depot formulations of triptorelin are designed for sustained release. Following subcutaneous or intramuscular injection, there is often an initial peak in plasma concentration, followed by a period of sustained release over weeks or months. nih.govfda.govfda.govresearchgate.netnih.gov For example, after a single intramuscular injection of a 1-month formulation, a transient elevation of triptorelin was observed, which correlated with the initial testosterone surge. nih.govfda.gov Studies comparing a novel silica-based depot to a commercial formulation in rats showed that the silica (B1680970) depot resulted in a lower initial peak concentration (Cmax) but a comparable sustained release over 91 days. fda.govresearchgate.netnih.gov

In dogs, pharmacokinetic studies following intramuscular injection of a 1-month formulation also show an initial peak followed by a decline, leading to sustained drug levels for over 30 days. nih.govfda.govnih.gov

In pigs, intravaginal administration of a triptorelin gel resulted in rapid absorption, with plasma concentrations detectable and peaking within hours, then declining over approximately 36-48 hours. nih.govbibliotekanauki.pl The pharmacokinetic profile is characterized by rapid absorption and elimination, which is suitable for applications like ovulation synchronization. nih.govbibliotekanauki.pl

Tissue Distribution Studies (e.g., Pituitary, Kidney, Liver)

Preclinical research indicates that this compound distributes to several key tissues following administration. As a gonadotropin-releasing hormone (GnRH) analogue, its primary site of action is the pituitary gland, where it binds to GnRH receptors. nih.govresearchgate.net This interaction is fundamental to its mechanism of action, which involves the initial stimulation and subsequent downregulation of gonadotropin secretion. nih.gov

Beyond the pituitary, the liver and kidneys are crucial organs in the distribution and clearance of triptorelin. nih.govnih.gov Studies have established that both hepatic and renal functions are important for the clearance of the compound. nih.govnih.gov In cases of renal impairment, the liver appears to play the predominant role in its elimination, highlighting the significance of hepatic distribution. nih.govnih.gov

Metabolic Pathways and Enzymatic Degradation

This compound is a synthetic decapeptide designed for enhanced stability compared to the native gonadotropin-releasing hormone (GnRH). nih.govresearchgate.net This increased stability is achieved through a structural modification—specifically, the substitution of a D-amino acid—which confers greater resistance to enzymatic degradation. nih.govresearchgate.net This resistance prolongs its half-life and enhances its affinity for GnRH receptors. nih.govresearchgate.net

The metabolic breakdown of triptorelin occurs locally in tissues rather than through the hepatic cytochrome P450 system. nih.gov As a peptide, it is subject to peptidase activity. The specific metabolic pathways are not fully elucidated, and some sources report that triptorelin has no identified metabolites. However, other research has identified a unique in vivo metabolite, triptorelin (5-10), in both urine and serum.

Elimination Routes and Half-Life Determination

The elimination of triptorelin from the body is a multi-phasic process involving both renal and hepatic routes. nih.gov Pharmacokinetic analyses following intravenous bolus administration show that its distribution and elimination are best described by a three-compartment model. nih.govresearchgate.netresearchgate.net This model corresponds to distinct plasma half-lives representing different phases of distribution and elimination. nih.gov

The initial, rapid distribution phase has a half-life of approximately 6 minutes. nih.govresearchgate.netnih.gov This is followed by a second, slower distribution phase with a half-life of about 45 minutes. nih.govresearchgate.netnih.gov The final elimination phase has a half-life of approximately 3 to 5 hours in subjects with normal organ function. nih.govnih.gov Impairment of renal or hepatic function can significantly extend the terminal elimination half-life to over 7 hours. nih.govresearchgate.net

Pharmacokinetic Comparisons Across Different Animal Models and Formulations

The pharmacokinetic profile of triptorelin has been evaluated in various animal models, primarily rats and dogs, to understand its behavior and the performance of different formulations. fda.govgeneesmiddeleninformatiebank.nl These studies are crucial for developing sustained-release depots that can maintain therapeutic effects over extended periods. nih.gov

In rats, intramuscular injection of a 1-month triptorelin pamoate formulation led to a transient increase in testosterone and luteinizing hormone (LH) for 1-5 days, followed by suppression for 30-40 days. fda.gov A 6-month formulation in rats showed a rapid decrease in testosterone to castration levels, which were maintained for 24 weeks. fda.gov Similarly, studies in dogs using sustained-release formulations demonstrated an initial spike in testosterone followed by a decrease to minimum detectable levels. geneesmiddeleninformatiebank.nl

Comparisons between different sustained-release formulations have also been conducted. For instance, a study in rats comparing a novel silica-based depot to a polylactide-co-glycolide (PLGA) microsphere formulation (Pamorelin®) found that while both achieved sustained release and testosterone suppression, the pharmacokinetic profiles differed. nih.govresearchgate.net The silica depot resulted in a lower initial peak concentration (Cmax) of triptorelin compared to the PLGA formulation. scispace.com

Animal Models for Studying Endocrine Disorders and Modulators

Development of GnRH Agonist-Induced Perimenopausal Rat Models

This compound is utilized to establish preclinical animal models that mimic the hormonal state of perimenopause. nih.gov By administering triptorelin to adult female rats, researchers can induce a state of low estrogen, which is characteristic of this transitional period. nih.gov This "drug castration" method effectively inhibits the pituitary's secretion of gonadotropins, leading to a significant decrease in ovarian hormone levels. nih.gov

In one such model, intramuscular injection of this compound in Sprague-Dawley rats successfully achieved a significant decrease in serum levels of estradiol (E2), follicle-stimulating hormone (FSH), and luteinizing hormone (LH). nih.gov Furthermore, the animal model exhibited physiological changes consistent with perimenopausal symptoms, such as a rise in body surface temperature, analogous to hot flashes in humans. nih.gov These GnRH agonist-induced models provide a valuable platform for investigating the effects of perimenopause and for the preclinical evaluation of potential therapeutic interventions. nih.govresearchgate.netresearchgate.net

Triptorelin-Ovariectomized Rat Models for Endocrine and Vascular Research

The ovariectomized (OVX) rat is a widely used and well-characterized surgical model for studying conditions related to estrogen deficiency, such as postmenopausal effects on the endocrine and vascular systems. oup.comnih.gov Ovariectomy, the surgical removal of the ovaries, eliminates the primary source of endogenous estradiol, leading to profound changes in the hormonal milieu that parallel menopause. instechlabs.com

The OVX rat model is instrumental in endocrine research for evaluating the effects of hormone replacement therapies and other compounds on various physiological parameters. oup.comnih.govresearchgate.net For instance, it has been extensively used to study the impact of estrogens and antiestrogens on plasma cholesterol and lipid levels, providing insight into the cardiovascular effects of these compounds. oup.comnih.gov Rodent models have demonstrated that ovariectomy promotes obesity and its metabolic complications, including insulin (B600854) resistance. elsevier.es While triptorelin induces a similar state of medical castration, the OVX model provides a surgical baseline of estrogen deprivation that is fundamental in endocrine and vascular research. nih.gov

Models for Investigating Reproductive Endocrine Regulation

Animal models are fundamental in exploring the biphasic response to triptorelin. Initially, its administration leads to a transient surge in luteinizing hormone (LH) and follicle-stimulating hormone (FSH), mimicking the natural pulsatile stimulation of GnRH. nih.gov This "flare-up" effect is utilized in models studying the mechanisms of ovulation induction and the synchronization of follicular development. nih.gov Following this initial stimulation, continuous exposure to triptorelin results in the desensitization and downregulation of GnRH receptors in the pituitary gland. cherwell.org This leads to a sustained suppression of gonadotropin secretion and a subsequent reduction in the production of sex steroids, such as estrogen and testosterone. cherwell.org

This suppressive effect is instrumental in preclinical models of hormone-dependent conditions. For instance, in developmental biology research, triptorelin is employed to create models that delay or suppress the onset of puberty. cherwell.org This allows for in-depth investigation into the neuroendocrine triggers of sexual maturation. Furthermore, triptorelin is used in models of reproductive senescence to explore the decline in gonadotropin signaling and its systemic consequences. cherwell.org The compound's ability to transiently alter hormonal profiles also makes it relevant in studies of gonadal feedback mechanisms, helping to clarify the roles of kisspeptin (B8261505) neurons, GnRH pulse frequency, and steroid hormone feedback in maintaining reproductive homeostasis. cherwell.org

Preclinical Models for Neuroendocrine Axis Studies

The utility of this compound in preclinical research extends beyond the reproductive system to broader investigations of the neuroendocrine axis. The presence of GnRH receptors in various regions of the central nervous system, including the hippocampus, amygdala, and cerebral cortex, suggests a wider role for GnRH signaling in neuronal function. cherwell.org This distribution indicates that GnRH analogs like triptorelin may influence cognitive and emotional processes, making them valuable tools in neurobiological research. cherwell.org

Preclinical models employing triptorelin are designed to explore these non-reproductive functions of the GnRH system. By modulating GnRH receptor activity in the brain, researchers can investigate the impact on neuroplasticity, synaptic transmission, and neurogenesis. Animal models, particularly in rodents, are used to assess behavioral changes and cognitive performance following triptorelin administration. These studies aim to understand the intricate interplay between hormonal fluctuations and brain function.

Furthermore, these models are crucial for dissecting the molecular pathways involved in GnRH receptor signaling within the central nervous system. At a molecular level, the interaction of triptorelin with GnRH receptors provides insights into receptor desensitization, internalization, and downstream signaling cascades. cherwell.org Research indicates that triptorelin may differentially activate signaling pathways, such as MAPK and PKC, depending on the receptor density and cellular context. cherwell.org These investigations contribute to a deeper understanding of how hormonal signals are transduced within neurons and the potential for neuroendocrine modulation to influence a range of physiological and behavioral outcomes.

Comparative Preclinical Pharmacology of GnRH Agonists

Comparison of this compound with Other GnRH Agonists (e.g., Leuprolide, Buserelin) in Animal Studies

While direct head-to-head preclinical studies in animal models comparing the efficacy of triptorelin, leuprolide, and buserelin (B193263) are not extensively detailed in publicly available literature, insights can be drawn from their pharmacological profiles and clinical observations, which are rooted in initial animal research. The primary measure of efficacy for GnRH agonists in animal models is their ability to suppress gonadotropin and sex steroid levels following the initial stimulatory phase.

In general, all three compounds—triptorelin, leuprolide, and buserelin—are effective in down-regulating the pituitary-gonadal axis. Pharmacological equivalence studies have suggested that triptorelin, buserelin, and goserelin (B1671991) (a closely related agonist) are equally effective in this regard. researchgate.net However, some research indicates that buserelin may have a higher relative potency compared to triptorelin and leuprolide, which are considered to be of equal potency. researchgate.net

In a study involving female rats, subcutaneous treatment with triptorelin for 60 days, followed by a washout period, showed no adverse effects on fertility or general reproductive function at doses up to approximately 7 times the estimated human daily dose. fda.gov Similarly, studies with leuprolide have demonstrated its efficacy in suppressing reproductive function in animal models. A key differentiator in their preclinical evaluation often lies in the duration of action and the characteristics of the sustained-release formulations, which are extensively tested in animal models before clinical use. For instance, pharmacokinetic studies with triptorelin pamoate in rats and dogs have shown a transient elevation of testosterone and LH for 1-5 days, followed by a rapid decline and sustained suppression for 30-40 days. fda.gov

The following table provides a general comparison based on available data:

| Feature | This compound | Leuprolide Acetate | Buserelin Acetate |

| Relative Potency | Considered equally potent to leuprolide. researchgate.net | Considered equally potent to triptorelin. researchgate.net | Suggested to have a higher relative potency. researchgate.net |

| Receptor Binding | High affinity for GnRH receptors. researchgate.net | High affinity for GnRH receptors. | High affinity for GnRH receptors. |

| Efficacy in Suppression | Effective in suppressing gonadotropin and sex steroid levels. fda.gov | Effective in suppressing gonadotropin and sex steroid levels. | Effective in suppressing gonadotropin and sex steroid levels. researchgate.net |

Assessment of Receptor Selectivity and Potency Differences in Preclinical Assays

Preclinical assays are crucial for determining the receptor selectivity and potency of GnRH agonists like this compound. These assays typically involve in vitro receptor binding studies and functional assays to measure the biological response.

Triptorelin, leuprolide, and buserelin are all highly selective for the GnRH receptor. Their mechanism of action is predicated on their ability to bind to this receptor and initially stimulate, then desensitize it. researchgate.net The potency of these agonists is a function of their binding affinity for the GnRH receptor and their resistance to enzymatic degradation compared to native GnRH.

Research comparing various GnRH analogues has shown that those with a D-amino acid substitution at position 6 of the GnRH decapeptide, such as D-Trp in triptorelin and D-Leu in leuprolide, exhibit super-agonist activity. researchgate.neted.ac.uk This modification enhances their binding affinity and stability. In comparative in vitro studies, analogues possessing D-Trp(6) (like triptorelin) and D-Leu(6) (like leuprolide) demonstrated both agonistic and anti-proliferative activity in cells expressing the rat GnRH receptor. researchgate.neted.ac.uk

While all are potent agonists, subtle differences in their receptor interactions have been noted. For example, some studies have found that certain GnRH-II-like analogues are less potent than triptorelin. researchgate.neted.ac.uk The binding affinity generally correlates with the potency for receptor activation.

The following table summarizes the receptor binding characteristics from preclinical assays:

| Compound | Receptor Binding Affinity | Potency | Key Structural Feature |

| This compound | High, sub-nanomolar/low nanomolar range. researchgate.neted.ac.uk | High, super-agonist activity. researchgate.neted.ac.uk | D-Trp at position 6. researchgate.neted.ac.uk |

| Leuprolide Acetate | High, comparable to triptorelin. | High, super-agonist activity. researchgate.neted.ac.uk | D-Leu at position 6. |

| Buserelin Acetate | High. | High. | D-Ser(tBu) at position 6. |

Preclinical Toxicological Study Design and Findings (General)

Acute Toxicity Studies in Laboratory Animals

Acute toxicity studies are a standard component of the preclinical safety evaluation of any new pharmaceutical compound, including this compound. These studies are designed to determine the potential adverse effects of a single, high dose of the substance. The primary endpoint of these studies is often the determination of the median lethal dose (LD50), which is the dose that is lethal to 50% of the tested animal population.

For this compound, acute toxicity has been evaluated in several laboratory animal species, including mice and rats. fda.gov These studies are typically conducted by administering the compound through various routes, such as oral, intravenous, and subcutaneous, to assess both local and systemic toxicity.

Findings from acute toxicity studies indicate that triptorelin is well-tolerated at doses significantly higher than the therapeutic range. In studies conducted in mice and rats, triptorelin was well-tolerated up to a dose of 10 mg/kg. fda.gov Mortality was observed at much higher doses, specifically at 100 mg/kg in rats and 200 mg/kg in mice. fda.gov These doses are substantially greater than the microgram-level doses used in therapeutic applications.

The following table provides a summary of the findings from acute toxicity studies of triptorelin in laboratory animals:

| Animal Species | Route of Administration | Key Findings |

| Mice | Not specified in the provided context. | Well-tolerated up to 10 mg/kg. fda.gov Mortality observed at 200 mg/kg. fda.gov |

| Rats | Not specified in the provided context. | Well-tolerated up to 10 mg/kg. fda.gov Mortality observed at 100 mg/kg. fda.gov |

It is important to note that the observed toxicity at very high doses is a standard finding in such studies and helps to establish the safety margin of the compound. The lack of significant toxicity at lower, therapeutically relevant doses is a key outcome of these preclinical evaluations.

Repeat-Dose Toxicity Studies in Various Animal Species

Preclinical repeat-dose toxicity studies of triptorelin have been conducted in multiple animal species, including rats, dogs, and monkeys, for durations of up to six months. The findings from these studies were generally consistent across species and were primarily related to the pharmacological action of the compound rather than direct systemic toxicity.

In rats, two 45-day subacute toxicity studies involving subcutaneous and gavage (oral) administration were reported. The subcutaneous study revealed clear elevations in luteinizing hormone (LH) levels two hours after administration. Concurrently, other sex hormone levels declined, leading to various adverse changes in the reproductive organs observed at the termination of the study. Conversely, the oral toxicity study showed no toxicological effects or hormonal alterations, even at the highest dose tested. This lack of effect following oral administration is attributed to the degradation of triptorelin, a decapeptide, in the digestive tract.

Longer-duration studies of up to six months in rats, dogs, and monkeys showed a consistent pattern of toxicity related to the drug's pharmacology. Key observations included decreased serum levels of LH and testosterone, a reduction in the weight of reproductive organs, atrophy of the testes with spermatogenic arrest, and ovarian atrophy characterized by the absence of developed follicles and corpora lutea. With the exception of some testicular changes in male rats (such as tubular atrophy, mineralization, and maturation arrest) which were only partially reversible, all other observed changes were reversible upon cessation of the treatment.

| Animal Species | Study Duration | Key Findings | Reversibility | Citation |

|---|---|---|---|---|

| Rat | 45 days (Subcutaneous) | Elevated LH levels, declined sex hormones, adverse changes in reproductive organs. | Not specified | |

| Rat | 45 days (Oral/Gavage) | No toxicological or pharmacological effects observed. | Not applicable | |

| Rat, Dog, Monkey | Up to 6 months | Decreased serum LH and testosterone, decreased reproductive organ weights, testicular and ovarian atrophy. | Changes were reversible, except for some partially reversible testicular changes in rats. |

Genotoxicity Assessments in Preclinical Models

Specific genotoxicity studies for this compound have not been extensively reported in the available documentation. However, assessments have been made based on data from a related salt, triptorelin pamoate. Experiments conducted with triptorelin pamoate showed no evidence of genotoxicity.

| Test Compound | Finding | Conclusion for this compound | Citation |

|---|---|---|---|

| Triptorelin Pamoate | No genotoxicity observed in experimental studies. | Considered to have no genotoxicity relevant to human health due to lack of genotoxicity of the pamoate salt and degradation in the digestive tract. | |

| This compound | Considered unlikely to show genotoxicity in vivo. |

Carcinogenicity Studies in Rodents

The carcinogenic potential of triptorelin has been evaluated in long-term studies in both mice and rats. These studies involved repeated administration over a significant portion of the animals' lifespan.

An 18-month carcinogenicity study was conducted in mice. The results from this study indicated no observation of tumors at the doses tested.

A 24-month study in rats resulted in increased mortality during the drug treatment period of 13 to 19 months. A notable finding in rats after 6 months of dosing was the development of hyperplasia and adenoma of the adenohypophysis (anterior pituitary). The early mortality observed in the 2-year study was linked to these pituitary adenomas. These findings are considered consistent with the pharmacological effects of sustained GnRH agonist administration.

| Animal Species | Study Duration | Key Findings | Citation |

|---|---|---|---|

| Mouse | 18 months | No tumors were observed. | |

| Rat | 24 months | Increased mortality between 13-19 months; observation of pituitary adenomas. |

Reproductive and Developmental Toxicity Investigations in Animal Models

Reproductive and developmental toxicity studies for triptorelin have been carried out in mice and rats. These investigations assessed the effects on fertility and embryofetal development.

In studies of female fertility, the administration of triptorelin for two months did not result in any adverse effects on fertility in rats following a washout period that allowed for the restoration of the estrous cycle.

Embryofetal development studies in pregnant rats revealed evidence of maternal and embryo-fetal toxicity at higher doses. Maternal toxicity manifested as a decrease in body weight. Embryo-fetal toxicity was characterized by pre-implantation loss, an increase in resorptions, and a reduced number of viable fetuses. In contrast, these effects were not apparent in mice at similar dose multiples. Importantly, triptorelin was not found to be teratogenic in either mice or rats, meaning it did not cause fetal malformations in viable fetuses.

| Animal Species | Study Type | Findings | Citation |

|---|---|---|---|

| Rat | Female Fertility | No adverse effect on fertility observed after a washout period. | |

| Rat | Embryofetal Development | Maternal toxicity (decreased body weight) and embryotoxicity (pre-implantation loss, increased resorptions, reduced viable fetuses) at high doses. Not teratogenic. | |

| Mouse | Embryofetal Development | No maternal or embryofetal toxicity observed. Not teratogenic. |

Chemical Synthesis and Structure Activity Relationship Sar Studies

Advanced Synthetic Methodologies for Triptorelin (B344507) Acetate (B1210297) and Analogues

The production of Triptorelin, a decapeptide analogue of GnRH, relies on sophisticated chemical synthesis and purification strategies to achieve the high purity required for its applications.

The synthesis of Triptorelin is predominantly achieved through Solid-Phase Peptide Synthesis (SPPS), a methodology that involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin support. lcms.cz This technique offers significant advantages over traditional liquid-phase synthesis, as it allows for the use of excess reagents to drive reactions to completion, with simplified purification of intermediates by simple washing and filtration. luxembourg-bio.com

The most common approach for Triptorelin synthesis utilizes the Fmoc/t-Bu (9-fluorenylmethyloxycarbonyl/tert-butyl) protecting group strategy. nih.gov Optimization of this process involves several key considerations:

Resin Selection: The synthesis often begins with a resin such as Rink Amide AM or Rink Amide MBHA, which facilitates the creation of the C-terminal amide present in Triptorelin upon final cleavage. google.com

Coupling Reagents: To facilitate the formation of the amide (peptide) bond between amino acids, highly efficient coupling reagents are employed. Modern synthesis protocols often use aminium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) to improve coupling efficiency and reduce the potential for racemization. creative-peptides.com Additives such as HOBt (Hydroxybenzotriazole) can also be used to minimize this side reaction. creative-peptides.com

Solvent Choice: The choice of solvent is critical for preventing the aggregation of the growing peptide chain, which can hinder subsequent reaction steps. While Dimethylformamide (DMF) is common, mixed solvents or the inclusion of chaotropic agents like guanidine (B92328) may be necessary for "difficult sequences" prone to forming stable secondary structures like β-sheets. luxembourg-bio.comcreative-peptides.com

A typical synthesis cycle involves the deprotection of the N-terminal Fmoc group, followed by the activation and coupling of the next amino acid in the sequence. nih.gov This cycle is repeated until the full decapeptide is assembled on the resin. The final step involves cleavage from the resin and simultaneous removal of all side-chain protecting groups, yielding the crude Triptorelin peptide. lcms.czgoogle.com

The crude peptide product obtained after synthesis contains the target molecule along with various impurities, such as truncated or deletion sequences, incompletely deprotected peptides, and byproducts from the cleavage process. researchgate.netaltabioscience.com Therefore, robust purification is essential. A multi-step chromatographic approach is typically employed to achieve high purity. polypeptide.com

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the cornerstone of peptide purification. researchgate.netamericanpeptidesociety.org This technique separates molecules based on their hydrophobicity. americanpeptidesociety.org

Stationary Phase: The most common stationary phases are silica-based resins chemically bonded with alkyl chains, such as C18 or C8. google.comaltabioscience.comgoogle.com

Mobile Phase: A gradient of an organic solvent (typically acetonitrile) in water is used to elute the peptides from the column. altabioscience.com An ion-pairing agent, such as trifluoroacetic acid (TFA), is commonly added to the mobile phase to improve peak shape and resolution. lcms.czaltabioscience.com The crude Triptorelin mixture is loaded onto the column, and as the concentration of acetonitrile (B52724) is gradually increased, components are eluted in order of increasing hydrophobicity. researchgate.net Fractions are collected and analyzed, and those containing the pure product are pooled. lcms.cz

Ion-Exchange Chromatography (IEX): IEX is often used as a complementary purification step, either before or after RP-HPLC. polypeptide.com This method separates molecules based on their net charge at a specific pH. For a basic peptide like Triptorelin, cation-exchange chromatography can be effective. google.com IEX is particularly useful for removing impurities with different charge characteristics from the target peptide and can also be used for salt exchange, for instance, to convert the peptide from a TFA salt to an acetate salt. altabioscience.comgoogle.com A typical process involves applying the peptide solution to the IEX column, washing away unbound impurities, and then eluting the bound peptide with a salt gradient or a pH change. polypeptide.com

Following chromatographic purification, the final pure product is typically obtained as a solid powder through lyophilization (freeze-drying). google.comgoogle.com

Structure-Activity Relationships (SAR) of Triptorelin and GnRH Agonists

The enhanced biological activity of Triptorelin compared to native GnRH is a direct result of specific structural modifications. SAR studies are crucial for understanding how these changes influence receptor binding, biological potency, and metabolic stability. researchgate.net

Native GnRH is a decapeptide with the sequence: pGlu-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH₂. It has a very short biological half-life due to rapid enzymatic degradation. creative-peptides.commdpi.com Triptorelin is a synthetic analogue in which the glycine (B1666218) at position 6 has been replaced with a D-Tryptophan residue (pGlu-His-Trp-Ser-Tyr-D-Trp -Leu-Arg-Pro-Gly-NH₂). creative-peptides.com

This single substitution at position 6 is the key modification responsible for Triptorelin's potent agonist activity. The rationale behind this modification is twofold:

Conformational Stabilization: The native GnRH peptide is flexible, but its biologically active conformation is thought to involve a β-turn structure that brings the N- and C-termini into proximity. nih.gov Substituting the achiral glycine at position 6 with a D-amino acid, such as D-Tryptophan, strongly promotes and stabilizes this β-turn conformation. nih.gov This pre-organized structure has a higher affinity for the GnRH receptor, leading to more potent and sustained receptor activation. nih.govoup.com In contrast, substituting an L-amino acid at this position generally decreases binding affinity and activity. nih.gov

Increased Enzymatic Resistance: The peptide bond between Tyr⁵ and Gly⁶ in native GnRH is a primary site for cleavage by endopeptidases. nih.gov Replacing L-Gly⁶ with D-Trp⁶ creates a peptide bond that is not readily recognized or cleaved by these enzymes, significantly increasing the molecule's resistance to proteolytic degradation and extending its biological half-life. creative-peptides.commdpi.com

The N-terminal residues (pGlu¹, His², Trp³) are considered essential for receptor binding and activation, while the C-terminal modification to an ethylamide group, seen in other agonists like Leuprolide, further enhances stability without significantly altering receptor affinity. researchgate.netoup.commdpi.com

| Analogue | Modification from Native GnRH | Impact on Biological Activity |

|---|---|---|

| Native GnRH | Baseline | 1x (Reference) |

| Triptorelin | Substitution of Gly⁶ with D-Trp | Significantly increased potency and duration of action due to higher receptor affinity and enhanced enzymatic stability. creative-peptides.comnih.gov |

| Leuprolide | Substitution of Gly⁶ with D-Leu and Gly¹⁰-NH₂ with NHEt | Increased potency from D-amino acid substitution and C-terminal protection against degradation. mdpi.com |

| Buserelin (B193263) | Substitution of Gly⁶ with D-Ser and Gly¹⁰-NH₂ with NHEt | Increased potency and stability through modifications at positions 6 and 10. mdpi.commdpi.com |

| [D-Phe²]GnRH | Substitution of His² with D-Phe | Weak antagonist activity; demonstrates the importance of His² for agonist function. oup.com |

Building on the SAR of Triptorelin, researchers have designed novel derivatives and peptidomimetics to achieve new pharmacological profiles.

Derivatives: One major strategy involves using Triptorelin or other GnRH analogues as targeting moieties. Because many cancers express GnRH receptors, the peptide can be conjugated to cytotoxic drugs. mdpi.com This approach aims to deliver a potent anticancer agent directly to tumor cells, potentially increasing efficacy and reducing systemic toxicity. For example, conjugates have been designed linking GnRH analogues to compounds like doxorubicin (B1662922) or anthraquinones. mdpi.com